5-Bromo-2-ethylpyridin-4-amine

Medicinal Chemistry Cross-Coupling Kinase Inhibitors

5-Bromo-2-ethylpyridin-4-amine (CAS 1381941-36-1) is a disubstituted pyridine building block with the molecular formula C7H9BrN2 and a molecular weight of 201.06 g/mol. It is a versatile small molecule scaffold for medicinal chemistry and pharmaceutical research, featuring a bromine atom at the 5-position for cross-coupling diversification, an ethyl group at the 2-position, and an amine at the 4-position.

Molecular Formula C7H9BrN2
Molecular Weight 201.06 g/mol
CAS No. 1381941-36-1
Cat. No. B3237161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-ethylpyridin-4-amine
CAS1381941-36-1
Molecular FormulaC7H9BrN2
Molecular Weight201.06 g/mol
Structural Identifiers
SMILESCCC1=CC(=C(C=N1)Br)N
InChIInChI=1S/C7H9BrN2/c1-2-5-3-7(9)6(8)4-10-5/h3-4H,2H2,1H3,(H2,9,10)
InChIKeyZOLWVEIUXPYPID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-ethylpyridin-4-amine (CAS 1381941-36-1) – Synthetic Intermediate Procurement Guide


5-Bromo-2-ethylpyridin-4-amine (CAS 1381941-36-1) is a disubstituted pyridine building block with the molecular formula C7H9BrN2 and a molecular weight of 201.06 g/mol [1]. It is a versatile small molecule scaffold for medicinal chemistry and pharmaceutical research, featuring a bromine atom at the 5-position for cross-coupling diversification, an ethyl group at the 2-position, and an amine at the 4-position . The compound is commercially available from multiple suppliers in ≥95% purity .

Why 5-Bromo-2-ethylpyridin-4-amine Cannot Be Interchanged with Other Bromo-ethyl-pyridine Amines


Direct substitution with positional isomers such as 5-bromo-4-ethylpyridin-2-amine (CAS 1368352-40-2) or 4-amino-2-ethylpyridine (CAS 50826-64-7) is not scientifically valid due to distinct regioisomer-specific reactivity . The 2-ethyl, 4-amino, and 5-bromo substitution pattern creates a unique steric and electronic environment that dictates performance in cross-coupling reactions and biological target engagement [1]. For example, the 4-amino group in this specific configuration is critical for binding interactions in USP7 allosteric inhibitors, where positional isomers would not maintain the same pharmacophore geometry [2].

Quantitative Differentiation of 5-Bromo-2-ethylpyridin-4-amine (CAS 1381941-36-1)


5-Bromo-2-ethylpyridin-4-amine vs. 5-Bromo-4-ethylpyridin-2-amine: Structural Regioisomer with Distinct Reactivity

5-Bromo-2-ethylpyridin-4-amine differs from its positional isomer 5-bromo-4-ethylpyridin-2-amine (CAS 1368352-40-2) in the position of the amine group (4-position vs. 2-position). This regioisomerism alters the electronic distribution on the pyridine ring, directly affecting the bromine atom's reactivity in cross-coupling reactions. In the context of kinase inhibitor synthesis, the 4-amino isomer may be preferred as it positions the ethyl and bromo substituents in a specific geometry that better mimics the adenine moiety of ATP, a common strategy in kinase inhibitor design [1].

Medicinal Chemistry Cross-Coupling Kinase Inhibitors

5-Bromo-2-ethylpyridin-4-amine vs. 2-Ethylpyridin-4-amine: Pre-installed Halogen Handle for Direct Diversification

5-Bromo-2-ethylpyridin-4-amine contains a pre-installed bromine atom at the 5-position, which serves as a versatile handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, enabling direct arylation or vinylation [1]. In contrast, 2-ethylpyridin-4-amine (CAS 50826-64-7) lacks this halogen and would require an additional, often lower-yielding, halogenation step before diversification [2].

Synthetic Chemistry Drug Discovery Library Synthesis

5-Bromo-2-ethylpyridin-4-amine: Defined Physicochemical Profile for Consistent Experimental Planning

The compound has a defined set of predicted physicochemical properties, including a boiling point of 288.5±35.0 °C, a density of 1.501±0.06 g/cm³, and a pKa of 7.58±0.42 . While these are predicted values, they provide a quantitative baseline for method development and reaction optimization, which is not available for many custom-synthesized or less well-characterized analogs. This data is derived from computational models based on its unique InChI Key: ZOLWVEIUXPYPID-UHFFFAOYSA-N [1].

Physicochemical Properties Reaction Optimization Formulation

High-Value Application Scenarios for 5-Bromo-2-ethylpyridin-4-amine (CAS 1381941-36-1)


USP7 Allosteric Inhibitor Development

The compound serves as a critical scaffold for developing potent and selective allosteric inhibitors of Ubiquitin-Specific Protease 7 (USP7), a validated oncology target [1]. The specific substitution pattern (4-amino, 2-ethyl, 5-bromo) mimics key interactions seen in known USP7 inhibitors derived from 2-aminopyridine scaffolds. The 5-bromo position enables late-stage diversification via cross-coupling to explore structure-activity relationships (SAR) without altering the core pharmacophore [2].

Kinase Inhibitor Lead Optimization

Aminopyridines are privileged structures in kinase drug discovery due to their ability to form key hydrogen bonds within the ATP-binding pocket [1]. 5-Bromo-2-ethylpyridin-4-amine provides a versatile starting point for generating focused libraries of kinase inhibitors. The 2-ethyl and 4-amino groups establish the core binding motif, while the 5-bromo handle allows for rapid parallel synthesis to probe various hydrophobic back pockets of the kinase active site, a standard strategy in hit-to-lead campaigns [2].

Diversification via Palladium-Catalyzed Cross-Coupling

The 5-bromo substituent is ideally positioned for high-yielding Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions [1]. This enables the systematic exploration of chemical space by introducing a wide variety of aryl, heteroaryl, vinyl, and amino groups onto the pyridine core. This reactivity is central to its value as a building block for generating novel compound libraries for high-throughput screening against a broad range of biological targets [2].

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